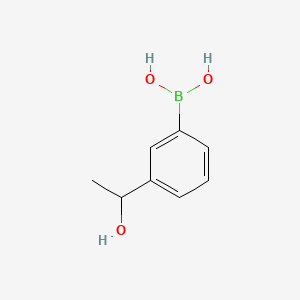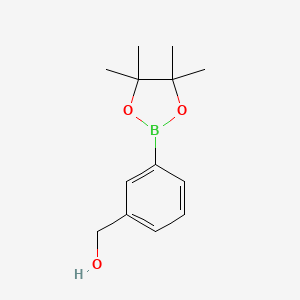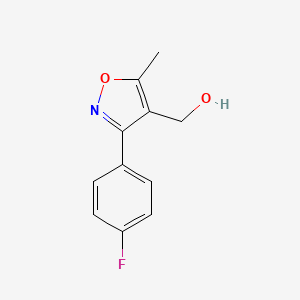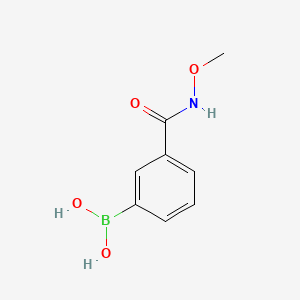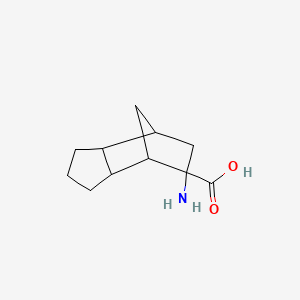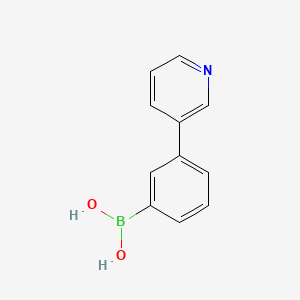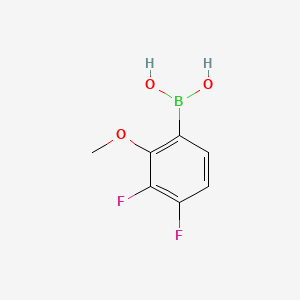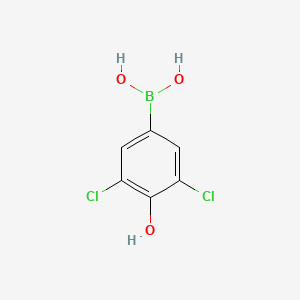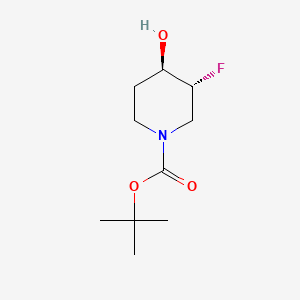
4'-epi-Entecavir-di-o-benzyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as Entecavir, involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton, the Baeyer–Villiger oxidation/rearrangement to afford the correct configuration of the secondary alcohol, and a directed homoallylic epoxidation followed by epoxide ring-opening to introduce the hydroxyl group suitable for the Mitsunobu reaction . Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .Chemical Reactions Analysis
Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . Deprotection is normally performed as palladium-catalyzed hydrogenation, delivering the alcohol and toluene .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of '4'-epi-Entecavir-di-o-benzyl Ether' involves the protection of the hydroxyl groups on the Entecavir molecule, followed by the coupling of two benzyl groups to the protected hydroxyl groups. The final step involves the removal of the protecting groups to obtain the desired product.", "Starting Materials": [ "Entecavir", "Benzyl alcohol", "Dichloromethane", "Methanol", "Triethylamine", "Diisopropylethylamine", "Pyridine", "4-Dimethylaminopyridine", "Di-tert-butyl dicarbonate", "Benzyl chloroformate", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on Entecavir using di-tert-butyl dicarbonate and triethylamine in dichloromethane.", "Step 2: Coupling of benzyl alcohol to the protected hydroxyl groups using benzyl chloroformate and 4-dimethylaminopyridine in dichloromethane.", "Step 3: Removal of the tert-butyl and benzyl protecting groups using 1 M sodium bicarbonate in methanol and 1 M hydrochloric acid in methanol, respectively.", "Step 4: Purification of the crude product using column chromatography with silica gel and elution with a mixture of dichloromethane and methanol.", "Step 5: Characterization of the final product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |
Número CAS |
1354695-85-4 |
Fórmula molecular |
C26H27N5O3 |
Peso molecular |
457.534 |
Nombre IUPAC |
2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1 |
Clave InChI |
KROVOOOAPHSWCR-FDFHNCONSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Sinónimos |
2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



